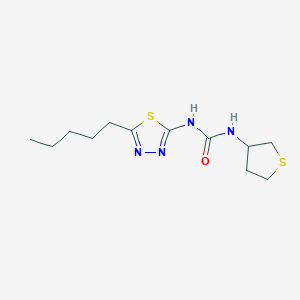
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-N'-(tetrahydro-3-thienyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-N'-(tetrahydro-3-thienyl)urea, also known as PTUP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PTUP belongs to the class of thiadiazole derivatives, which have been extensively studied for their biological activities. In
Mécanisme D'action
The mechanism of action of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-N'-(tetrahydro-3-thienyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. MMPs play a crucial role in cancer invasion and metastasis, and their inhibition by this compound may contribute to its anti-cancer effects. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce cell cycle arrest at the G1 phase and apoptosis by activating caspase-3 and -9. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. In models of inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in models of Alzheimer's and Parkinson's diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-N'-(tetrahydro-3-thienyl)urea is its broad range of potential therapeutic applications, which makes it a promising candidate for drug development. This compound has also been shown to have low toxicity in vitro and in vivo, which is a desirable characteristic for a potential drug candidate. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for research on N-(5-pentyl-1,3,4-thiadiazol-2-yl)-N'-(tetrahydro-3-thienyl)urea. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of this compound with other drugs or therapies. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects, as well as its potential therapeutic applications in other fields such as cardiovascular and metabolic diseases. Overall, this compound is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-N'-(tetrahydro-3-thienyl)urea involves the reaction of 2-amino-5-pentyl-1,3,4-thiadiazole with tetrahydro-3-thiophenecarboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out under reflux conditions. The resulting product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-N'-(tetrahydro-3-thienyl)urea has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been investigated for its neuroprotective effects in models of Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
1-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(thiolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS2/c1-2-3-4-5-10-15-16-12(19-10)14-11(17)13-9-6-7-18-8-9/h9H,2-8H2,1H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPNYWHDIAMAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)NC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-dimethyl-6-({2-[(5-propyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6013742.png)
![1-methyl-5-({[4-(2-methyl-1-piperidinyl)benzyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B6013747.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6013757.png)
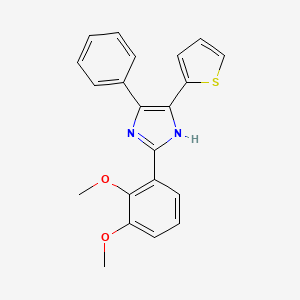
![4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-1,3-benzenediol](/img/structure/B6013781.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-4-(2-thienyl)butanamide](/img/structure/B6013784.png)
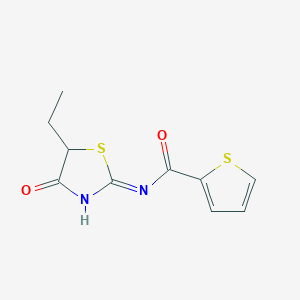
![2'-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6013794.png)
![methyl 2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B6013796.png)
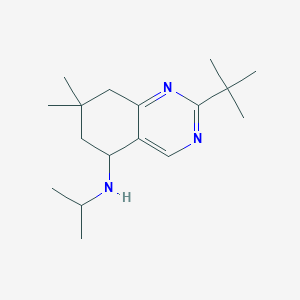
![4-[3-(4-morpholinylcarbonyl)-1-piperidinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6013801.png)
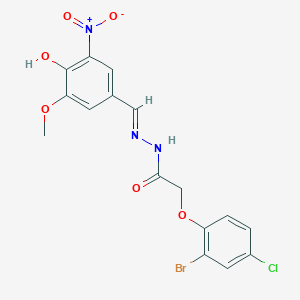
![1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile](/img/structure/B6013826.png)
![2-butyryl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B6013832.png)
